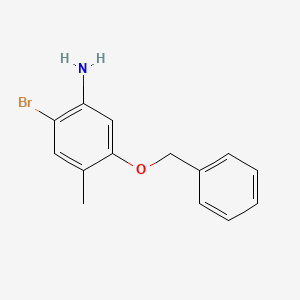

5-(Benzyloxy)-2-bromo-4-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methyl-5-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c1-10-7-12(15)13(16)8-14(10)17-9-11-5-3-2-4-6-11/h2-8H,9,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMSDHJSFUHYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OCC2=CC=CC=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426937 | |

| Record name | 5-(benzyloxy)-2-bromo-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499770-88-6 | |

| Record name | 2-Bromo-4-methyl-5-(phenylmethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499770-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(benzyloxy)-2-bromo-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Benzyloxy)-2-bromo-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of the novel aromatic amine, 5-(benzyloxy)-2-bromo-4-methylaniline. While this compound holds potential as a building block in medicinal chemistry and materials science, a thorough public-domain characterization of its fundamental properties is not yet available. This document aims to bridge that gap by not only presenting the established information but also by providing detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. Understanding these properties is a critical first step in any drug discovery or material development pipeline, as they profoundly influence a compound's behavior in biological and chemical systems.[1][2][3][4]

Molecular Identity and Known Properties

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is an aniline derivative characterized by the presence of a benzyloxy, a bromo, and a methyl group on the phenyl ring.

Table 1: Core Identification of this compound

| Identifier | Value | Source |

| CAS Number | 499770-88-6 | [5] |

| Molecular Formula | C₁₄H₁₄BrNO | [5] |

| Molecular Weight | 292.18 g/mol | [5] |

| Hazard Statement | Irritant | [5] |

The molecular structure, depicted below, reveals key functional groups that will dictate its physicochemical behavior. The basic aniline nitrogen, the lipophilic benzyloxy group, and the electron-withdrawing bromine atom are all expected to play significant roles in properties such as solubility, acidity/basicity, and lipophilicity.

Caption: Chemical structure of this compound.

The Pivotal Role of Physicochemical Properties in Drug Discovery

In the realm of drug development, the adage "a drug must reach its target to be effective" underscores the importance of physicochemical properties. These characteristics govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.[1][4][6] A molecule with excellent target affinity in vitro may fail in vivo if it has poor solubility, low permeability, or is rapidly metabolized. Therefore, an early and accurate assessment of properties like solubility, pKa, and lipophilicity (logP) is paramount to guide lead optimization and reduce late-stage attrition.[1][2][3]

Characterization of Key Physicochemical Properties: A Methodological Approach

As of the latest literature review, specific experimental data for the melting point, boiling point, aqueous solubility, pKa, and logP of this compound are not publicly available. The following sections provide detailed, authoritative protocols for the experimental determination of these crucial parameters.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability.[3] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Several methods can be employed to determine solubility, with the shake-flask method being a widely accepted standard.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired buffer.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Caption: Workflow for shake-flask solubility determination.

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid or base. For an ionizable compound like this compound, the pKa dictates the extent of ionization at a given pH. This is crucial as the ionization state affects a molecule's solubility, permeability, and interaction with its biological target. The aniline functional group is expected to be basic. Potentiometric titration is a robust and widely used method for pKa determination.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the resulting titration curve, where the pH is equal to the pKa.

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), describes a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is a key parameter influencing membrane permeability and plasma protein binding. The shake-flask method using n-octanol and water is the traditional and most reliable method for logP determination.

Experimental Protocol: logP Determination (Shake-Flask Method)

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: Dissolve a known amount of this compound in either the n-octanol or water phase.

-

Partitioning: Combine the two phases in a separatory funnel and shake vigorously for a set period to allow for partitioning of the compound between the two layers.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Carefully remove a sample from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Caption: Workflow for logP determination using the shake-flask method.

Predictive Models for Physicochemical Properties

In the absence of experimental data, computational models can provide estimations of physicochemical properties. These in silico tools are valuable for early-stage drug discovery to prioritize compounds for synthesis and further testing. Numerous software packages and online platforms can predict properties like logP and pKa based on the chemical structure. While these predictions are useful, they should be considered as estimations and ideally confirmed by experimental data.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. While its fundamental physicochemical properties are not yet fully characterized in the public domain, this guide provides a framework for understanding their importance and outlines the authoritative experimental procedures for their determination. By following these robust methodologies, researchers can generate the high-quality data necessary to unlock the full potential of this and other novel chemical entities in their drug discovery and development endeavors.

References

-

Deshpande, S. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharma and Bio Sciences, 6(1), P580-P592. [Link]

-

Kyrlidis, A., & Giatrellis, S. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Hellenic Journal of Atherosclerosis, 2(3), 193-206. [Link]

-

Curating Science (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

-

Fiveable. (2025). Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

-

LookChem. (2023). What are the physicochemical properties of drug? [Link]

-

Wen, H., & Li, Y. (2015). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 50(22), 1937-1941. [Link]

Sources

5-(Benzyloxy)-2-bromo-4-methylaniline spectroscopic data

An in-depth technical guide on the spectroscopic data of 5-(Benzyloxy)-2-bromo-4-methylaniline, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted aniline that holds potential as a versatile intermediate in organic synthesis. Its structure incorporates several key functional groups: a bromine atom, a benzyloxy group, a methyl group, and an amino group, all attached to a central benzene ring. This combination of functionalities makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] The strategic placement of these substituents allows for a variety of chemical transformations, such as cross-coupling reactions at the bromine position and derivatization of the amino group.[1]

A thorough understanding of the spectroscopic characteristics of this compound is essential for its synthesis, purification, and subsequent use. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in the established spectroscopic principles of substituted anilines and related compounds, drawing on data from analogous structures to provide a reliable reference for researchers.[3][4][5][6]

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the methyl protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the various substituents on the aniline ring.

Key Predictions:

-

Aromatic Protons: The aniline ring has two aromatic protons, which will appear as singlets due to their para relationship. The proton at C3 is expected to be deshielded by the adjacent bromine atom, while the proton at C6 will be influenced by the adjacent amino group.

-

Benzyloxy Group Protons: The five protons of the phenyl ring in the benzyloxy group will appear as a multiplet in the aromatic region. The two benzylic protons will be a singlet, shifted downfield due to the adjacent oxygen atom.

-

Methyl Protons: The three protons of the methyl group at C4 will appear as a singlet in the aliphatic region.

-

Amine Protons: The two protons of the amino group will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Predicted ¹H NMR Data Summary:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~ 7.3 | s |

| H-6 | ~ 6.8 | s |

| -OCH₂-Ph | ~ 5.0 | s |

| -OCH₂-C₆H₅ | ~ 7.3-7.5 | m |

| -CH₃ | ~ 2.2 | s |

| -NH₂ | ~ 3.6 (broad) | s |

Experimental Protocol for ¹H NMR Spectroscopy:

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.[7] The spectrum is recorded on a 400 or 500 MHz NMR spectrometer.[7] Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The data is processed, and the chemical shifts, multiplicities, and coupling constants are determined.

Molecular Structure with Proton Labeling:

Caption: Labeled structure of this compound for ¹H NMR analysis.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will show signals for all 14 carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents on the aromatic rings.

Key Predictions:

-

Aniline Ring Carbons: The chemical shifts of the carbons in the aniline ring will be affected by the electron-donating amino and benzyloxy groups and the electron-withdrawing bromine atom. The carbon bearing the amino group (C1) will be shifted upfield, while the carbon with the bromine (C2) will be downfield.

-

Benzyloxy Group Carbons: The benzylic carbon (-OCH₂-) will appear in the aliphatic region, while the carbons of the phenyl ring will be in the aromatic region.

-

Methyl Carbon: The methyl carbon will have a characteristic upfield chemical shift.

Predicted ¹³C NMR Data Summary:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~ 145 |

| C2 | ~ 110 |

| C3 | ~ 132 |

| C4 | ~ 128 |

| C5 | ~ 150 |

| C6 | ~ 115 |

| -OCH₂- | ~ 70 |

| -OCH₂-C₆H₅ (ipso) | ~ 137 |

| -OCH₂-C₆H₅ (ortho, meta, para) | ~ 127-129 |

| -CH₃ | ~ 18 |

Experimental Protocol for ¹³C NMR Spectroscopy:

A more concentrated sample (20-50 mg) of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL).[7] The spectrum is recorded on a 100 or 125 MHz NMR spectrometer.[7] A proton-decoupled sequence is typically used to simplify the spectrum to singlets for each carbon. Several hundred to several thousand scans may be required to obtain a good signal-to-noise ratio.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule.

Key Predictions:

-

N-H Stretching: The amino group will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching of the aromatic amine will be in the 1250-1350 cm⁻¹ range.

-

C-O Stretching: The C-O stretching of the ether linkage will appear as a strong band around 1200-1250 cm⁻¹.

-

C-Br Stretching: The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Predicted IR Data Summary:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |

| C-N Stretch | 1250-1350 | Medium |

| C-O Stretch (Ether) | 1200-1250 | Strong |

| C-Br Stretch | 500-600 | Medium |

Experimental Protocol for IR Spectroscopy:

The IR spectrum can be obtained using an FTIR spectrometer. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[3]

Predicted Mass Spectrometry (MS) Data

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Key Predictions:

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, there will be a characteristic M+2 peak of nearly equal intensity, as bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

-

Major Fragmentation Pathways: A prominent fragmentation will be the cleavage of the benzyl group, resulting in a [M-C₇H₇]⁺ fragment. Another likely fragmentation is the loss of the bromine atom.

Predicted MS Data Summary:

| m/z | Ion |

| 307/309 | [M]⁺ |

| 216/218 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ |

Experimental Protocol for Mass Spectrometry:

A dilute solution of the compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The sample is ionized, and the ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive set of predicted spectroscopic data for this compound, a compound with significant potential in synthetic chemistry. The detailed analysis of its expected ¹H NMR, ¹³C NMR, IR, and MS spectra, based on established principles and data from related molecules, offers a valuable resource for its unambiguous identification and characterization. The included general experimental protocols provide a framework for obtaining high-quality spectroscopic data for this and similar novel compounds.

References

-

Royal Society Publishing. (n.d.). Vibrational band intensities in substituted anilines. Retrieved from [Link]

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Benzyloxy-4-bromo-2-nitroaniline, N-methyl - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Bhattacharya, S., Nayak, S. K., Chattopadhyay, S., Banerjee, M., & Mukherjee, A. K. (2002). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. The Journal of Physical Chemistry A, 106(25), 6134–6140. [Link]

-

Bhattacharya, S., Nayak, S. K., Chattopadhyay, S., Banerjee, M., & Mukherjee, A. K. (2002). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. American Chemical Society. Retrieved from [Link]

-

(n.d.). Supporting Information for Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. Retrieved from [Link]

-

(n.d.). Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. The Royal Society of Chemistry. Retrieved from [Link]

-

(n.d.). Supplementary Information. Retrieved from [Link]

-

(n.d.). Table of Contents. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-methylaniline. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE. Retrieved from [Link]

-

(2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved from [Link]

-

(n.d.). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aniline. NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenamine, 4-bromo-. NIST WebBook. Retrieved from [Link]

Sources

1H NMR and 13C NMR of 5-(Benzyloxy)-2-bromo-4-methylaniline

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(Benzyloxy)-2-bromo-4-methylaniline

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the multifaceted aromatic compound, this compound. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, grounded in the fundamental principles of NMR spectroscopy. We will explore the influence of the various substituents on the aniline core, detailing the rationale behind chemical shift assignments and coupling patterns. Furthermore, this guide presents standardized protocols for sample preparation and data acquisition, ensuring reproducibility and accuracy in experimental results.

Introduction: The Structural Significance of this compound

This compound is a substituted aniline derivative with a unique arrangement of functional groups that makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The aniline core is adorned with a bromine atom, a methyl group, and a benzyloxy group, each imparting distinct electronic and steric effects that are reflected in its NMR spectra.

A thorough understanding of the ¹H and ¹³C NMR spectra is paramount for the unambiguous structural confirmation of this molecule and for monitoring its transformations in chemical reactions. This guide will serve as a key reference for scientists working with this and structurally related compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the methyl protons, and the amine protons. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents on the aniline ring.

Aromatic Region (δ 6.5-8.0 ppm)

The aromatic protons on the aniline and benzyl rings will resonate in this region.[1][2][3]

-

Aniline Ring Protons: The aniline ring is substituted with a bromine atom, a methyl group, a benzyloxy group, and an amino group. The amino group is a strong electron-donating group, which tends to shield the ortho and para protons, shifting them upfield.[4] Conversely, the bromine atom is an electron-withdrawing group, causing deshielding and a downfield shift. The interplay of these effects, along with the steric influence of the ortho-bromo and meta-methyl groups, results in a complex splitting pattern.

-

H-3 and H-6: These two protons on the aniline ring are in different chemical environments and are expected to appear as singlets due to the lack of adjacent protons for coupling. The proton at the 3-position is ortho to the bromine and meta to the amino group, while the proton at the 6-position is ortho to the amino group and meta to the benzyloxy group.

-

-

Benzyl Ring Protons: The five protons of the phenyl group in the benzyloxy substituent will typically appear as a multiplet in the range of δ 7.2-7.5 ppm.

Benzylic Protons (CH₂)

The two protons of the methylene group connecting the phenyl ring to the oxygen atom are expected to appear as a sharp singlet around δ 5.0 ppm. Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.

Methyl Protons (CH₃)

The three protons of the methyl group at the 4-position of the aniline ring will appear as a singlet, typically in the range of δ 2.0-2.5 ppm.[2]

Amine Protons (NH₂)

The two protons of the amino group will appear as a broad singlet. The chemical shift of the NH₂ protons is variable and can be influenced by solvent, concentration, and temperature due to hydrogen bonding.[5]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH₂ | Variable (broad) | s |

| Ar-H (Aniline Ring) | 6.5 - 7.5 | s |

| Ar-H (Benzyl Ring) | 7.2 - 7.5 | m |

| O-CH₂-Ph | ~5.0 | s |

| Ar-CH₃ | ~2.2 | s |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Aromatic Carbons (δ 110-160 ppm)

The twelve aromatic carbons from the aniline and benzyl rings will dominate this region of the spectrum.[1][2]

-

Aniline Ring Carbons: The chemical shifts of the carbons in the substituted aniline ring are significantly affected by the attached functional groups. The carbon bearing the amino group (C-1) and the carbon bearing the benzyloxy group (C-5) will be shifted downfield due to the electronegativity of the nitrogen and oxygen atoms, respectively. The carbon attached to the bromine (C-2) will also be influenced by the halogen's electronegativity.

-

Benzyl Ring Carbons: The carbons of the phenyl group in the benzyloxy substituent will show characteristic signals, with the ipso-carbon (the carbon attached to the methylene group) appearing at a distinct chemical shift from the ortho, meta, and para carbons.

Aliphatic Carbons

-

Benzylic Carbon (O-CH₂-Ph): This carbon will appear in the range of δ 65-75 ppm.

-

Methyl Carbon (Ar-CH₃): The methyl carbon is expected to resonate at approximately δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ar-C (Aniline Ring) | 110 - 150 |

| Ar-C (Benzyl Ring) | 125 - 140 |

| O-CH₂-Ph | 65 - 75 |

| Ar-CH₃ | 15 - 20 |

Experimental Protocols

To obtain high-quality NMR spectra, adherence to standardized experimental procedures is crucial.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aniline derivatives.[6]

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better resolution and sensitivity.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Number of Scans: 16 to 64 scans are usually sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Data Processing and Interpretation Workflow

The following workflow outlines the steps for processing and interpreting the acquired NMR data.

Figure 1: A generalized workflow for NMR data acquisition, processing, and interpretation.

Causality in Experimental Choices

The choice of experimental parameters is dictated by the need to obtain a spectrum with a good signal-to-noise ratio and sufficient resolution to discern fine structural details.

-

Choice of Solvent: The solvent must not only dissolve the analyte but also be chemically inert to it. The choice between CDCl₃ and DMSO-d₆ can also be strategic; for instance, the broader NH₂ peak is often more clearly observed in DMSO-d₆ due to its hydrogen bond accepting nature.

-

Spectrometer Frequency: A higher magnetic field strength (and thus higher frequency) increases the chemical shift dispersion, which is crucial for resolving overlapping signals in the complex aromatic region of this molecule.

-

Relaxation Delays: Adequate relaxation delays are essential for quantitative analysis, ensuring that all nuclei have returned to their equilibrium state before the next pulse. This is particularly important for ¹³C NMR where quaternary carbons can have long relaxation times.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. A systematic analysis of the chemical shifts, integration, and coupling patterns, guided by the principles of substituent effects, allows for the complete assignment of all proton and carbon signals. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to confidently characterize this important synthetic intermediate and to leverage NMR spectroscopy as a powerful tool in their scientific endeavors.

References

- Interpreting H-NMR Spectra Aromatic Molecule - YouTube. (2024, September 17).

- Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines - PubMed. (2015, July).

- Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2025, January 22).

- Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17).

- Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines - ResearchGate. (2025, August 6).

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6 - ResearchGate.

- 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.

- 1 H chemical shifts of benzene, substituted ben- zenes, aniline and... - ResearchGate.

- Aromatics - Organic Chemistry at CU Boulder.

- Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... - ResearchGate.

- New Journal of Chemistry Supporting Information.

- Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding | Journal of the American Chemical Society.

- THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE - Canadian Science Publishing.

- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.

- Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols - Benchchem.

- Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization - The Royal Society of Chemistry.

- 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides - Zeitschrift für Naturforschung.

- This compound | Tetrahedron.

- This compound | Matrix Scientific.

- Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives - ACS Publications.

- 2-Bromo-4-methylaniline(583-68-6) 1H NMR spectrum - ChemicalBook.

- Solvent effects on the infrared spectra of anilines. IV. Secondary aromatic amines and amides with trifluoromethyl or phenyl as ortho substituents - ResearchGate.

- NMR Spectra of Products - The Royal Society of Chemistry.

- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).

- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5).

- (PDF) SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES - ResearchGate. (2018, June 29).

- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.

Sources

Mass Spectrometry of 5-(Benzyloxy)-2-bromo-4-methylaniline: A Technical Guide

This guide provides an in-depth technical exploration of the mass spectrometric analysis of 5-(Benzyloxy)-2-bromo-4-methylaniline, a substituted aromatic amine of interest in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles, experimental methodologies, and expected fragmentation pathways of this compound, ensuring a comprehensive understanding for its accurate identification and characterization.

Introduction: The Analytical Imperative

This compound (C₁₄H₁₄BrNO, M.W. 292.18 g/mol ) is a multifaceted molecule featuring a brominated aniline core, a methyl substituent, and a benzyloxy group.[1] This unique combination of functional groups presents both opportunities and challenges for mass spectrometric analysis. A thorough understanding of its behavior under various ionization conditions is paramount for its unambiguous identification in complex matrices, for reaction monitoring, and for impurity profiling in drug development pipelines. This guide will navigate the theoretical underpinnings and practical applications of mass spectrometry for this specific analyte.

Physicochemical Properties and Their Mass Spectrometric Implications

The structure of this compound dictates the analytical strategy. The aromatic nature of the molecule suggests that it will exhibit strong molecular ion peaks, particularly with soft ionization techniques.[2] The presence of a basic aniline moiety makes it a prime candidate for positive-ion mode electrospray ionization (ESI), where it can be readily protonated.[3][4] Conversely, the volatility of the compound, while not exceedingly high, may permit analysis by gas chromatography-mass spectrometry (GC-MS), likely requiring derivatization to improve thermal stability and chromatographic performance. The bromine atom is a key structural marker, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, exist in a nearly 1:1 natural abundance, which will result in a characteristic M+ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

| Property | Value | Source |

| CAS Number | 499770-88-6 | [1] |

| Molecular Formula | C₁₄H₁₄BrNO | [1] |

| Molecular Weight | 292.18 g/mol | [1] |

Ionization Methodologies: A Dichotomy of Approaches

The choice of ionization technique is a critical decision point in the analysis of this compound, fundamentally influencing the nature of the resulting mass spectrum. The two primary approaches, Electron Ionization (EI) and Electrospray Ionization (ESI), offer distinct advantages.

Electron Ionization (EI): The Path to Structural Elucidation

EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons, typically 70 eV.[5][6] This energetic process induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[7] For this compound, EI-MS is invaluable for confirming its identity through the analysis of its fragmentation pattern. However, the high energy of EI can sometimes lead to a diminished or absent molecular ion peak, which can complicate molecular weight determination.[6]

Electrospray Ionization (ESI): The Gentle Giant for Molecular Weight Determination

ESI is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[8][9] This process imparts minimal excess energy to the analyte, resulting in a mass spectrum dominated by the protonated molecule, [M+H]⁺, with little to no fragmentation.[3][10] ESI is particularly well-suited for coupling with liquid chromatography (LC-MS) and is the method of choice for analyzing less volatile or thermally labile compounds.[10][11] For this compound, ESI would be employed to confidently determine its molecular weight and for quantitative studies.

Caption: Choice of Ionization Technique.

Mass Analysis and Predicted Fragmentation Pathways

A detailed analysis of the mass spectrum provides the necessary information for structural confirmation. The following sections outline the predicted fragmentation of this compound under EI conditions.

The Molecular Ion

The mass spectrum is expected to show a prominent molecular ion peak cluster at m/z 291 and 293, corresponding to the [M]⁺• ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. The near-equal intensity of these two peaks is a definitive indicator of the presence of a single bromine atom in the molecule.

Key Fragmentation Pathways

The fragmentation of this compound is predicted to proceed through several key pathways, driven by the energetic instability of the molecular ion and the relative bond strengths within the molecule.

-

Loss of the Benzyl Group: A significant fragmentation pathway is the cleavage of the benzylic ether bond, leading to the loss of a benzyl radical (•C₇H₇) and the formation of a stable phenoxy cation. This would result in a fragment ion at m/z 200/202.

-

Formation of the Tropylium Ion: A hallmark of compounds containing a benzyl group is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum.

-

Alpha-Cleavage: Characteristic of amines, alpha-cleavage adjacent to the nitrogen atom can occur. However, in this aromatic system, this is less favored than cleavages of the substituents.

-

Loss of Bromine: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br), resulting in a fragment at m/z 212.

Caption: Predicted EI Fragmentation Pathway.

Tabulated Predicted Fragments

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula | Notes |

| 291/293 | Molecular Ion | [C₁₄H₁₄BrNO]⁺• | Characteristic 1:1 isotopic pattern. |

| 212 | [M - Br]⁺ | [C₁₄H₁₄NO]⁺ | Loss of a bromine radical. |

| 184/186 | [M - C₇H₇O]⁺• | [C₇H₇BrN]⁺• | Loss of a benzyloxy radical. |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Often the base peak. |

| 107 | [C₇H₇O]⁺ | [C₇H₇O]⁺ | Benzyloxy cation. |

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of this compound when high separation efficiency is required and the analyte is sufficiently volatile and thermally stable.

5.1.1. Sample Preparation and Derivatization

-

Dissolution: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Derivatization (Optional but Recommended): To improve thermal stability and chromatographic peak shape, derivatization of the primary amine is advised. A common method is N-acetylation:

-

To the 1 mL sample solution, add 100 µL of acetic anhydride and 50 µL of pyridine.

-

Heat the mixture at 60 °C for 30 minutes.

-

Allow the solution to cool to room temperature.

-

The derivatized sample is now ready for injection.

-

5.1.2. GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injection Volume: 1 µL

-

Injector Temperature: 280 °C

-

Split Ratio: 20:1

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: 10 minutes at 300 °C.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-450

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is ideal for the direct analysis of this compound without the need for derivatization, and is particularly useful for quantitative analysis.[11]

5.2.1. Sample Preparation

-

Dissolution: Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create calibration standards and quality control samples at the desired concentrations.[12]

-

Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.[13]

5.2.2. LC-MS Instrumental Parameters

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)

-

Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent triple quadrupole mass spectrometer)

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Gradient Program:

-

Initial: 95% A, 5% B

-

0.5 min: 95% A, 5% B

-

8.0 min: 5% A, 95% B

-

9.0 min: 5% A, 95% B

-

9.1 min: 95% A, 5% B

-

12.0 min: End of run

-

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 30 V

-

Desolvation Temperature: 450 °C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Nebulizer Gas Pressure: 7.0 bar

-

Data Acquisition Mode: Full Scan (for identification) and Multiple Reaction Monitoring (MRM) (for quantification).

Caption: General Mass Spectrometry Workflow.

Conclusion

The mass spectrometric analysis of this compound is a robust and informative approach for its characterization. The strategic selection of ionization techniques, coupled with appropriate chromatographic separation, allows for both definitive structural elucidation and sensitive quantification. The predictable fragmentation patterns, particularly the characteristic bromine isotopic signature and the formation of the tropylium ion, provide a high degree of confidence in its identification. The protocols outlined in this guide serve as a validated starting point for researchers, enabling them to generate high-quality data for their specific applications in drug discovery and chemical development.

References

-

Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913–2919. [Link]

-

Sales Martinez, C., & González, M. J. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC North America, 34(1), 38-43. [Link]

-

Fernando, S., et al. (2019). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Toxics, 7(4), 58. [Link]

-

Waters Corporation. (2014). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. [Link]

-

Shimadzu. (2012). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]

-

Agilent Technologies. (2019). Determination of Primary Aromatic Amines in Cooking Utensils by LC/MS/MS. [Link]

- de Hoffmann, E., & Stroobant, V. (2007).

- McMaster, M. C. (2005). GC/MS: A Practical User's Guide. John Wiley & Sons.

-

PubChem. (n.d.). 2-Bromo-4-methylaniline. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). Benzenamine, 4-bromo-2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- Smith, R. M. (2003). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.

-

Wikipedia. (2024). Electron ionization. [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

-

Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

-

Wikipedia. (2024). Electrospray ionization. [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

Van Berkel, G. J., Glish, G. L., & McLuckey, S. A. (1990). Electrospray ionization combined with ion trap mass spectrometry. Analytical Chemistry, 62(11), 1284–1295. [Link]

-

YouTube. (2022). Electrospray Ionization ESI | Mass Spectrometry (1.3). [Link]

-

Kertesz, V., & Van Berkel, G. J. (2010). An organic chemist's guide to electrospray mass spectrometric structure elucidation. Rapid Communications in Mass Spectrometry, 24(17), 2445–2458. [Link]

-

YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. [Link]

- Cole, R. B. (Ed.). (2010).

-

NIST. (n.d.). Benzenamine, 4-bromo-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. future4200.com [future4200.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rroij.com [rroij.com]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. shimadzu.com [shimadzu.com]

- 13. agilent.com [agilent.com]

A Technical Guide to the Structural Elucidation of 5-(Benzyloxy)-2-bromo-4-methylaniline: A Case Study in Crystallographic Analysis for Drug Development

Abstract

For researchers, scientists, and professionals in drug development, the precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is of paramount importance. This knowledge, derived from single-crystal X-ray diffraction, underpins structure-activity relationship (SAR) studies, aids in polymorph identification, and is critical for intellectual property. This guide provides an in-depth, technical framework for the crystal structure determination of the compound 5-(Benzyloxy)-2-bromo-4-methylaniline. While a public crystal structure for this specific molecule is not available as of this writing, this document serves as a comprehensive roadmap for its elucidation. We will detail the necessary steps from synthesis and crystal growth to data analysis and interpretation. To illustrate the expected outcomes and the depth of analysis, we will utilize crystallographic data from the closely related analogue, 5-Bromo-4-iodo-2-methylaniline, as a practical case study.

Introduction: The Imperative of Structural Chemistry in Modern Drug Discovery

The journey from a promising lead compound to a marketed drug is fraught with challenges, many of which can be mitigated through a deep understanding of the molecule's solid-state properties. The crystal structure provides the most definitive depiction of a molecule's conformation, electronic distribution, and the intricate network of intermolecular interactions that govern its packing in the solid state. These features directly influence critical pharmaceutical properties such as solubility, stability, dissolution rate, and bioavailability.

Crystallographic studies are a cornerstone of structure-based drug design (SBDD)[1]. By revealing the precise architecture of a small molecule, researchers can rationalize its binding affinity to a biological target, such as an enzyme or receptor, and make informed decisions to optimize its efficacy and selectivity[1][2]. Furthermore, the determination of the absolute configuration of chiral centers is an unambiguous outcome of X-ray crystallography, a critical aspect for ensuring the safety and efficacy of stereospecific drugs[3].

The target of this guide, this compound (CAS 499770-88-6), is a halogenated aniline derivative[4]. Such compounds are common building blocks in medicinal chemistry, valued for their synthetic versatility[5][6]. The presence of a bromine atom, an amine group, and a bulky benzyloxy substituent suggests a rich potential for varied intermolecular interactions, making its crystal structure of significant interest.

Synthesis and Crystal Growth: The Foundation of a Successful Structure Determination

The first and often most challenging step in a crystallographic experiment is obtaining a high-quality single crystal[7]. A suitable crystal should be a single, unfractured specimen, typically between 0.1 and 0.5 mm in its dimensions, with clean faces and no visible defects[7][8].

Synthesis of this compound

While specific reaction schemes for this exact molecule are not detailed in the provided search results, a plausible synthetic route can be inferred from standard organic chemistry principles and related syntheses[6][9]. A potential pathway could involve the bromination of a suitable 4-methylaniline precursor that is protected at the 5-position with a benzyloxy group. The conditions for such a reaction, including the choice of solvent and brominating agent (e.g., N-bromosuccinimide), would need to be optimized to ensure regioselectivity and high yield[6].

Protocol for Single Crystal Growth

The causality behind choosing a crystallization method lies in balancing the kinetics and thermodynamics of crystal formation. The goal is to achieve a state of slow supersaturation, allowing for the ordered deposition of molecules onto a growing lattice rather than rapid precipitation.

Recommended Protocol: Slow Evaporation

-

Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

-

Preparation of a Saturated Solution: Gently warm the chosen solvent and dissolve the compound until a saturated or near-saturated solution is achieved. It is crucial to use a minimal amount of solvent.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Controlled Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows the solvent to evaporate slowly over a period of days to weeks. The vial should be left in a vibration-free environment.

-

Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a spatula or loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Single-Crystal X-ray Diffraction: From Crystal to Data

Single-crystal X-ray diffraction is the definitive technique for determining the arrangement of atoms in a crystalline solid[10][11]. The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams[12].

Experimental Workflow

The workflow for a single-crystal X-ray diffraction experiment is a systematic process designed to yield a complete and accurate dataset.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Detailed Methodological Steps

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a glass fiber or a loop, which is then affixed to a goniometer head.

-

Data Collection: The goniometer is placed on the diffractometer. The crystal is cooled, typically to 100 K, using a stream of liquid nitrogen to minimize thermal motion of the atoms and protect the crystal from radiation damage. A preliminary scan determines the unit cell parameters and crystal system. Subsequently, a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

Data Reduction and Structure Solution: The raw diffraction images are processed to integrate the intensities of each reflection[12]. These intensities are then scaled and merged to produce a final reflection file. The structure is typically solved using direct methods or Patterson methods, which provide initial phases for the structure factors. This allows for the calculation of an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to minimize the difference between the observed structure factors and those calculated from the model.

Structural Analysis: A Case Study of 5-Bromo-4-iodo-2-methylaniline

In the absence of a determined structure for this compound, we present the crystallographic data for the analogue 5-Bromo-4-iodo-2-methylaniline to exemplify the type of results obtained[13]. This compound shares the core methylaniline structure with halogen substituents, providing a valuable model for understanding potential molecular geometry and intermolecular interactions.

Crystallographic Data

The data obtained from a single-crystal X-ray diffraction experiment is summarized in a standardized table.

| Parameter | Value for 5-Bromo-4-iodo-2-methylaniline[13] |

| Chemical Formula | C₇H₇BrIN |

| Formula Weight ( g/mol ) | 311.94 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 26.831 (5) |

| b (Å) | 5.3920 (11) |

| c (Å) | 12.217 (2) |

| β (°) | 98.05 (3) |

| Volume (ų) | 1750.1 (6) |

| Z (molecules/unit cell) | 8 |

| Calculated Density (Mg/m³) | 2.368 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R-factor [I > 2σ(I)] | R1 = 0.060 |

| Goodness-of-fit (S) | 1.01 |

Analysis of Molecular Geometry and Intermolecular Interactions

The analysis of a crystal structure goes beyond simple bond lengths and angles. It seeks to understand the forces that dictate the crystal packing[14][15].

-

Molecular Conformation: For our target molecule, this compound, key questions would revolve around the torsion angles defining the orientation of the benzyloxy group relative to the aniline ring. Steric hindrance between the bulky benzyloxy group and the adjacent bromine atom would likely lead to a non-planar conformation.

-

Intermolecular Interactions: The crystal packing is governed by a hierarchy of non-covalent interactions[15].

-

Hydrogen Bonding: The amine group (-NH₂) is a potent hydrogen bond donor. In the case study of 5-Bromo-4-iodo-2-methylaniline, weak N-H···N hydrogen bonds link the two independent molecules in the asymmetric unit[13]. For our target molecule, the oxygen atom of the benzyloxy group could act as a hydrogen bond acceptor, leading to N-H···O interactions, which are generally stronger and more directional.

-

Halogen Bonding: The bromine atom, with its electropositive σ-hole, could participate in halogen bonding with electronegative atoms like the amine nitrogen or the ether oxygen.

-

π-π Stacking: The presence of two aromatic rings (the aniline and the benzyl group) creates the possibility for π-π stacking interactions, which would contribute significantly to the overall packing stability.

-

The interplay of these interactions determines the final crystal lattice[16]. Understanding this interplay is crucial, as different packing arrangements (polymorphs) can arise from subtle shifts in the balance of these forces, leading to different physical properties[17][18].

Implications for Drug Development

The detailed structural knowledge of this compound would have several key applications in a drug development context:

-

Structure-Activity Relationship (SAR): A precise model of the molecule's conformation would allow computational chemists to more accurately model its fit into a target binding site. This informs the design of new analogues with improved potency and selectivity[2].

-

Polymorph Screening: The determined crystal structure serves as the definitive reference for one possible polymorphic form. This is the starting point for a comprehensive screen to identify other potential crystal forms, which is a regulatory requirement.

-

Formulation Development: Knowledge of the intermolecular interactions can help predict the molecule's interaction with excipients, aiding in the design of a stable and effective drug formulation.

-

Intellectual Property: A solved crystal structure provides a strong basis for patent protection of a specific solid form of the API.

Conclusion

While the crystal structure of this compound has not yet been publicly reported, this guide provides a robust and scientifically grounded framework for its determination and analysis. By following established protocols for synthesis, crystal growth, and single-crystal X-ray diffraction, researchers can unlock the precise three-dimensional atomic arrangement of this molecule. The analysis of this structure, informed by principles of intermolecular interactions and exemplified by related known structures, will provide invaluable insights for medicinal chemists and pharmaceutical scientists, ultimately accelerating the drug discovery and development process.

References

-

Lee, Y. M., Kim, M. S., Lee, J. Y., & Kim, J. N. (2012). 5-Bromo-4-iodo-2-methylaniline. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1001. [Link]

-

PubChem. (n.d.). 2-Bromo-4-methylaniline. Retrieved from [Link]

-

LookChem. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Benzyloxy-4-bromo-2-nitroaniline, N-methyl. Retrieved from [Link]

-

ACS Publications. (2020). Role of Crystal Packing and Weak Intermolecular Interactions in the Solid State Fluorescence of N-Methylpyrazoline Derivatives. Crystal Growth & Design. [Link]

- Google Patents. (n.d.). EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole.

-

Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. [Link]

-

Royal Society of Chemistry. (2017). Intermolecular interactions in molecular crystals: what's in a name?. CrystEngComm. [Link]

-

Wlodawer, A. (2013). The future of crystallography in drug discovery. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(10), 1815-1823. [Link]

-

Oreate AI Blog. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. [Link]

-

SERC Carleton. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Zien Journals. (2021). A Review on Crystallography and Its Role on Drug Design. Advancements in Bio-Medical Engineering, 1(1). [Link]

-

MDPI. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(11), 1361. [Link]

-

Synthesis Route. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]

-

Drug Target Review. (2017). Structure based drug discovery facilitated by crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). Which intermolecular interactions have a significant influence on crystal packing?. Retrieved from [Link]

-

University of Coimbra. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. [Link]

-

Desiraju, G. R. (2015). Intermolecular atom–atom bonds in crystals – a chemical perspective. IUCrJ, 2(4), 391-393. [Link]

-

Portland Press. (2021). A beginner's guide to X-ray data processing. The Biochemist. [Link]

-

ACS Publications. (2021). Crystals and Crystallization in Drug Delivery Design. Crystal Growth & Design. [Link]

-

Amerigo Scientific. (n.d.). 5-Bromo-4-fluoro-2-methylaniline (97%). Retrieved from [Link]

Sources

- 1. zienjournals.com [zienjournals.com]

- 2. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.rigaku.com [resources.rigaku.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. ossila.com [ossila.com]

- 6. echemi.com [echemi.com]

- 7. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. 2-Bromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 10. neutrons.ornl.gov [neutrons.ornl.gov]

- 11. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 12. portlandpress.com [portlandpress.com]

- 13. 5-Bromo-4-iodo-2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]

- 15. Intermolecular atom–atom bonds in crystals – a chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Solubility of 5-(Benzyloxy)-2-bromo-4-methylaniline in Organic Solvents

Introduction

5-(Benzyloxy)-2-bromo-4-methylaniline is a substituted aniline derivative of significant interest in pharmaceutical and materials science research.[1][2] Its utility as a synthetic intermediate often hinges on its solubility characteristics, which dictate the choice of solvents for reaction media, purification processes like crystallization, and formulation.[3][4] This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound in common organic solvents, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Solubility Predictions

Understanding the molecular structure of this compound is paramount to predicting its solubility. The key structural features include a polar aniline group (-NH2), a nonpolar tolyl group (-C6H4CH3), a bulky and relatively nonpolar benzyloxy group (-OCH2C6H5), and a bromine atom. The interplay of these groups governs the molecule's overall polarity and its ability to engage in intermolecular forces such as hydrogen bonding and van der Waals interactions.

The fundamental principle of "like dissolves like" serves as our primary guide for predicting solubility.[3][5][6] This principle states that substances with similar polarities are more likely to be soluble in one another.

-

Polar Protic and Aprotic Solvents: The presence of the amine group suggests potential for hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). However, the large nonpolar surface area of the rest of the molecule will likely limit its solubility in highly polar solvents like water.

-

Nonpolar Solvents: The significant nonpolar character imparted by the benzyloxy and methyl groups suggests good solubility in nonpolar solvents like toluene, hexane, and diethyl ether.[3]

-

Halogenated Solvents: Solvents like dichloromethane and chloroform are often effective for compounds containing halogens and aromatic rings, suggesting they will be good candidates for dissolving this compound.

Based on these structural considerations, we can anticipate a solubility profile that favors solvents of low to intermediate polarity.

Predicted Solubility Profile

While experimental data is the gold standard, a predicted solubility profile is invaluable for initial experimental design. The following table summarizes the expected solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane | Low to Moderate | The molecule's polarity from the amine group may limit solubility in highly nonpolar alkanes. |

| Toluene | High | The aromatic nature of toluene will interact favorably with the benzene rings of the solute. | |

| Polar Aprotic | Diethyl Ether | Moderate to High | A good balance of polarity to interact with the amine group without being too polar to be repelled by the nonpolar regions. |

| Ethyl Acetate | Moderate to High | Similar to diethyl ether, it offers a good polarity balance. | |

| Tetrahydrofuran (THF) | High | Often an excellent solvent for a wide range of organic compounds due to its polarity and ether linkage. | |

| Dichloromethane (DCM) | High | Its ability to dissolve a wide range of organic compounds, including those with aromatic and halogenated moieties, makes it a strong candidate. | |

| Acetone | Moderate | The high polarity of acetone might be less favorable for the large nonpolar parts of the molecule. | |

| Acetonitrile (ACN) | Low to Moderate | Similar to acetone, its high polarity may not be ideal. | |

| Dimethylformamide (DMF) | Moderate | A highly polar solvent, but often effective for dissolving complex organic molecules. | |

| Dimethyl Sulfoxide (DMSO) | Moderate | Similar to DMF, its strong dissolving power may overcome the polarity mismatch. | |

| Polar Protic | Methanol | Low to Moderate | The smallest alcohol may have some success due to its ability to hydrogen bond, but the large nonpolar structure will be a limiting factor. |

| Ethanol | Moderate | A slightly better choice than methanol due to its increased nonpolar character. | |

| Isopropanol | Moderate | The larger alkyl chain compared to ethanol may improve solubility. | |

| Aqueous | Water | Insoluble | The molecule is predominantly nonpolar and lacks sufficient hydrogen bonding capability to overcome the strong intermolecular forces of water.[7] |

Experimental Determination of Solubility

A systematic experimental approach is necessary to quantitatively determine the solubility of this compound.[8][9][10] The following protocol outlines a reliable method.

Protocol: Isothermal Shake-Flask Method

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 2 mL) of each selected organic solvent.

-

Add an excess of this compound to each vial to ensure a saturated solution with visible undissolved solid.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) for a period of 24-48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature for at least 4 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials to expedite the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated micropipette.

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.[8]

-

Construct a calibration curve using standard solutions of known concentrations of this compound to determine the concentration of the saturated solutions.

-

-

Calculation of Solubility:

-

Calculate the solubility in units of mg/mL or mol/L based on the concentration of the saturated solution and the dilution factor used.

-

Solvent Selection Workflow

The choice of solvent is critical for various applications. The following diagram illustrates a logical workflow for selecting an appropriate solvent.

Caption: Logical workflow for selecting an appropriate solvent.

Safety and Handling

This compound is an irritant.[11] As with all halogenated anilines, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[12][13] All handling should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[14][15][16] Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora. Retrieved from [Link]

-

solubility experimental methods.pptx. (n.d.). Slideshare. Retrieved from [Link]

-

Solubility of organic compounds (video). (n.d.). Khan Academy. Retrieved from [Link]

-

Chem21 Solvent Selection Guide. (n.d.). Green Chemistry For Sustainability. Retrieved from [Link]

-

3.3: Choice of Solvent. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. (2022, August 26). SciSpace. Retrieved from [Link]

-

Solvent Selection Guide. (n.d.). University of York. Retrieved from [Link]

-

2-Bromo-4-methylaniline. (2024, April 9). ChemBK. Retrieved from [Link]

-

ANILINE. (n.d.). Techno PharmChem. Retrieved from [Link]

- ANILINE Safety and Handling Guide. (n.d.).

- Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole. (n.d.). Google Patents.

-

Safety Data Sheet: aniline. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

- Safety Data Sheet: Aniline. (n.d.). SIA Toolbox.

-

2-Bromo-4-methylaniline. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. echemi.com [echemi.com]

- 3. quora.com [quora.com]

- 4. scispace.com [scispace.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. chembk.com [chembk.com]

- 8. youtube.com [youtube.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. matrixscientific.com [matrixscientific.com]

- 12. technopharmchem.com [technopharmchem.com]

- 13. ipo.rutgers.edu [ipo.rutgers.edu]

- 14. chemos.de [chemos.de]

- 15. fishersci.com [fishersci.com]

- 16. sia-toolbox.net [sia-toolbox.net]

Synthesis and characterization of 5-(Benzyloxy)-2-bromo-4-methylaniline

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Benzyloxy)-2-bromo-4-methylaniline

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to this compound (CAS No. 499770-88-6), a valuable substituted aniline intermediate for pharmaceutical and materials science research. This document delineates the strategic chemical pathway, offers detailed, field-proven experimental protocols, and outlines the full characterization of the target compound. The causality behind experimental choices is explained to provide researchers with a deep, mechanistic understanding of the process.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic amine. Its structure incorporates a nucleophilic amino group, a bromine atom suitable for cross-coupling reactions, and a bulky benzyloxy protecting group, making it an attractive building block for the synthesis of complex molecular architectures.

The synthetic strategy detailed herein is a direct, two-step process commencing from the readily accessible starting material, 4-amino-3-methylphenol. The core logic of this approach is to first protect the reactive phenolic hydroxyl group via a Williamson ether synthesis, followed by a highly regioselective electrophilic bromination directed by the powerful activating groups on the aromatic ring. This pathway is designed for efficiency, high selectivity, and scalability.

Logical Framework: Synthetic Pathway

The chosen synthetic route leverages fundamental principles of organic chemistry to ensure a high-yielding and clean transformation.

Caption: High-level overview of the two-step synthesis.

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanisms is critical for troubleshooting, optimization, and safe execution.

Step 1: Selective O-Alkylation (Benzylation)

The first step is the conversion of the phenolic hydroxyl group of 4-amino-3-methylphenol to a benzyl ether. This is a classic Williamson ether synthesis.

-

Causality: The phenolic proton is significantly more acidic than the protons of the aniline NH₂ group. In the presence of a mild base like potassium carbonate (K₂CO₃), the phenol is selectively deprotonated to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction, displacing the bromide ion and forming the stable benzyl ether. The aniline nitrogen is significantly less nucleophilic and does not compete under these conditions, ensuring high chemoselectivity for O-alkylation. Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction.

Step 2: Regioselective Electrophilic Aromatic Bromination